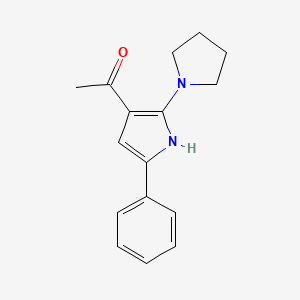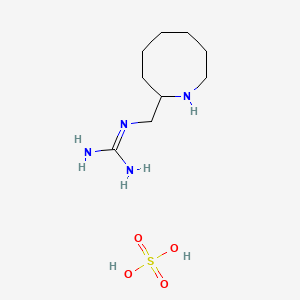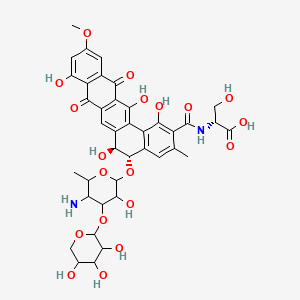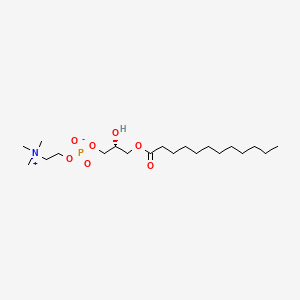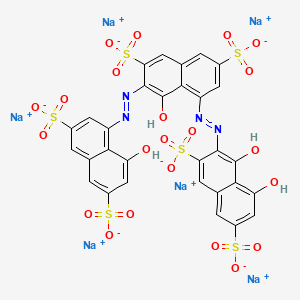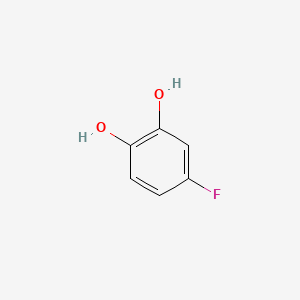
4-Fluorocatecol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Fluorocatechol involves the esterification of 4-fluorophenol with acetic anhydride under concentrated sulfuric acid catalysis, followed by the rearrangement of 4-fluorophenyl acetate with anhydrous aluminum chloride, and finally, Dakin oxidation of 5-Fluoro-2-hydroxyacetophenone. This synthesis pathway results in an overall yield of 45.4%. The molecular structures of 4-fluorocatechol and its intermediates are confirmed through techniques like IR, H~(1)NMR, and MS (Ling Yong, 2006).
Molecular Structure Analysis
4-Fluorocatechol's molecular structure, characterized by the fluorine atom at the 4-position, significantly influences its chemical behavior and reactivity. The presence of the fluorine atom, known for its electronegativity, affects the electron distribution within the molecule, impacting its interaction with other chemical entities.
Chemical Reactions and Properties
4-Fluorocatechol undergoes various chemical reactions, including oxidation processes. For instance, the oxidation of substituted 4-fluorobenzaldehydes, leading to the synthesis of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol, showcases its reactivity and application in no-carrier-added syntheses, starting from 2-methoxy-4-nitrobenzaldehyde. This process involves nucleophilic aromatic substitution by [18F]fluoride followed by Baeyer-Villiger oxidation, demonstrating an innovative approach to synthesizing fluorinated phenols (P. Chakraborty & M. Kilbourn, 1991).
Aplicaciones Científicas De Investigación
Biodegradación ambiental
4-Fluorocatecol: es un intermediario clave en la biodegradación de compuestos aromáticos fluorados. Los microorganismos capaces de degradar estos compuestos pueden descomponer This compound en sustancias menos dañinas, lo cual es crucial para los esfuerzos de limpieza ambiental {svg_1}.
Industria farmacéutica
En el sector farmacéutico, This compound se puede utilizar como bloque de construcción para sintetizar diversos medicamentos. Sus propiedades únicas, como la mayor estabilidad metabólica debido al átomo de flúor, lo convierten en un compuesto valioso en el diseño de fármacos {svg_2}.
Síntesis agroquímica
La resistencia del compuesto a la degradación biótica y abiótica hace que This compound sea un candidato potencial para crear agroquímicos más estables, lo que podría conducir a pesticidas y herbicidas con una vida útil más larga {svg_3}.
Procesos de biotransformación
This compound: se puede producir mediante la biotransformación de 4-fluorofenol utilizando cepas específicas de bacterias, como Escherichia coli. Este proceso es significativo para las aplicaciones industriales donde se requieren catecoles puros {svg_4}.
Química analítica
Debido a su estructura química distintiva, This compound puede servir como un estándar o reactivo en métodos analíticos para detectar y cuantificar la presencia de compuestos fluorados en diversas muestras {svg_5}.
Ciencia de materiales
Las propiedades electrónicas únicas del compuesto, impartidas por el átomo de flúor, se pueden explotar en la síntesis de materiales avanzados, incluidos polímeros y plásticos, que requieren características específicas como una mayor estabilidad {svg_6}.
Mecanismo De Acción
Target of Action
4-Fluorocatechol primarily targets enzymes involved in the degradation of fluorosubstituted aromatic compounds . These enzymes, such as catechol 1,2-dioxygenase, facilitate the degradation of chloro- or bromoarenes . The role of these enzymes is to break down complex organic compounds into simpler forms that can be utilized by the organism .
Mode of Action
The interaction of 4-Fluorocatechol with its targets results in the cleavage of the compound. For instance, catechol 1,2-dioxygenase facilitates the transformation of 4-Fluorocatechol into 3-fluoromuconic acid . This transformation involves the introduction of ortho-hydroxyl groups and ring cleavage .
Biochemical Pathways
The degradation of 4-Fluorocatechol proceeds via the ortho-cleavage pathway . This pathway involves the conversion of 4-Fluorocatechol to 3-fluoromuconic acid, which can be further catabolized to 3-oxoadipate with concomitant fluoride release . This process allows the organism to utilize the carbon in the compound for energy production .
Pharmacokinetics
The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond can drastically alter the bioavailability and metabolic stability of the compound .
Result of Action
The action of 4-Fluorocatechol results in the formation of simpler compounds that can be utilized by the organism. The cleavage of 4-Fluorocatechol yields 3-fluoromuconic acid, which can be further metabolized to 3-oxoadipate . This process allows the organism to harness the carbon in the compound for energy production .
Action Environment
The action of 4-Fluorocatechol is influenced by environmental factors. For instance, the presence of other organofluorines in the environment can affect the degradation efficiency of the compound . Additionally, the susceptibility of 4-Fluorocatechol to biodegradation is affected by the molecule structure, namely, the number and position of fluorine atoms .
Safety and Hazards
Propiedades
IUPAC Name |
4-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWGQJUHSAGJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190146 | |
| Record name | 4-Fluorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
367-32-8 | |
| Record name | 4-Fluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


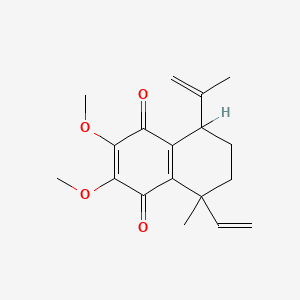
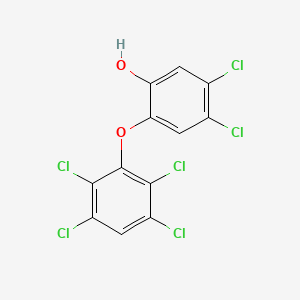
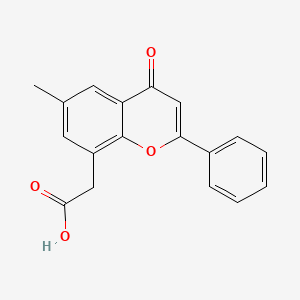
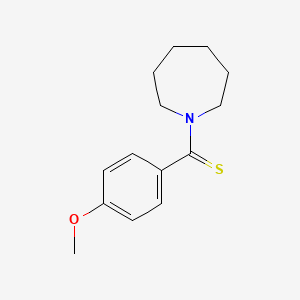
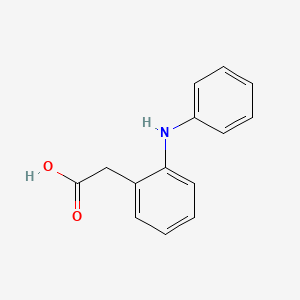
![2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1207826.png)
